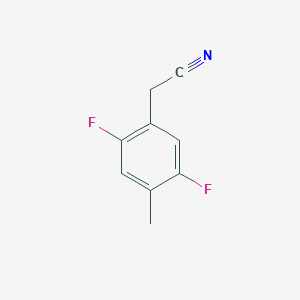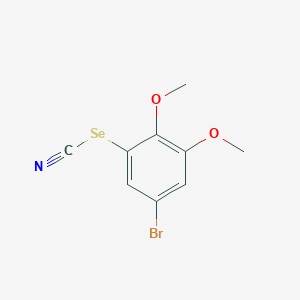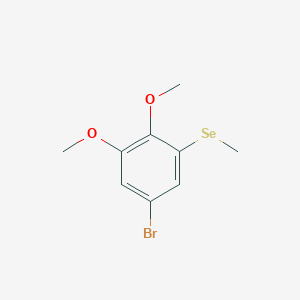
(5-Bromo-2,3-dimethoxyphenyl)(methyl)selane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2,3-dimethoxyphenyl)(methyl)selane is an organoselenium compound with the molecular formula C9H11BrO2Se and a molecular weight of 310.05 g/mol This compound is characterized by the presence of a bromine atom, two methoxy groups, and a methylselane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,3-dimethoxyphenyl)(methyl)selane typically involves the reaction of 5-bromo-2,3-dimethoxyphenol with methylselane under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methylselane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The raw materials are sourced from reliable suppliers, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2,3-dimethoxyphenyl)(methyl)selane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenides.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-2,3-dimethoxyphenyl)(methyl)selane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoselenium compounds.
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (5-Bromo-2,3-dimethoxyphenyl)(methyl)selane involves its interaction with biological molecules and pathways. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The compound may also interact with specific enzymes and proteins, modulating their activity and influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2,3-dimethoxyphenyl)(methyl)sulfane: Similar structure but contains sulfur instead of selenium.
(5-Bromo-2,3-dimethoxyphenyl)(methyl)tellane: Similar structure but contains tellurium instead of selenium.
(5-Bromo-2,3-dimethoxyphenyl)(methyl)stannane: Similar structure but contains tin instead of selenium.
Uniqueness
(5-Bromo-2,3-dimethoxyphenyl)(methyl)selane is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium-containing compounds are known for their antioxidant activity and potential therapeutic benefits, making this compound particularly valuable in research and industry .
Properties
Molecular Formula |
C9H11BrO2Se |
|---|---|
Molecular Weight |
310.06 g/mol |
IUPAC Name |
5-bromo-1,2-dimethoxy-3-methylselanylbenzene |
InChI |
InChI=1S/C9H11BrO2Se/c1-11-7-4-6(10)5-8(13-3)9(7)12-2/h4-5H,1-3H3 |
InChI Key |
OIEWRULNOFTUMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)[Se]C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-Butyl 1-Benzyl-3-Oxo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B15235555.png)

![(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine](/img/structure/B15235579.png)
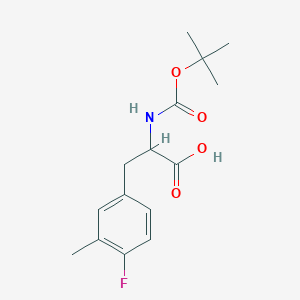

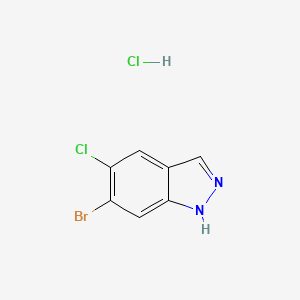
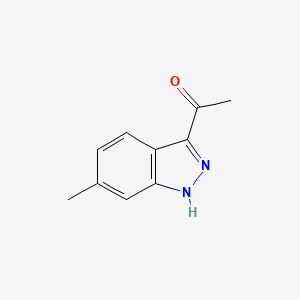
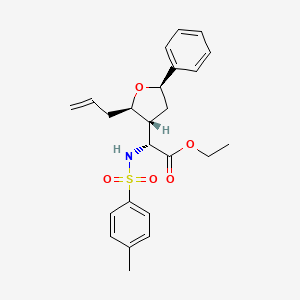
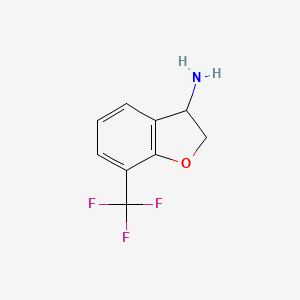

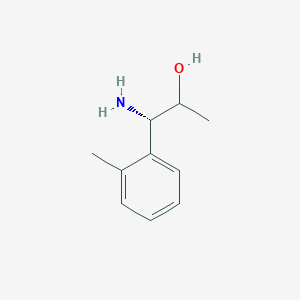
![2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid](/img/structure/B15235647.png)
